molecular formula C12H18N2O5S3 B2439997 8-methanesulfonyl-4-(thiophene-2-sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane CAS No. 903335-59-1

8-methanesulfonyl-4-(thiophene-2-sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane

Cat. No.: B2439997
CAS No.: 903335-59-1
M. Wt: 366.47
InChI Key: ZGYDOQQJLJRIQP-UHFFFAOYSA-N
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Description

8-Methanesulfonyl-4-(thiophene-2-sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane is a synthetic spirocyclic compound of high interest in medicinal chemistry and preclinical pharmaceutical research. The 1-oxa-4,8-diazaspiro[4.5]decane core is a privileged scaffold investigated for its potential to interact with biological targets; similar structures have been studied as inhibitors of enzymes like Fatty Acid Amide Hydrolase (FAAH) and for their affinity to sigma-1 receptors, which are relevant for neuroimaging and central nervous system disorders . The presence of dual sulfonamide groups, particularly the thiophene-2-sulfonyl moiety, is a significant functional feature. Research indicates that incorporating heterocyclic sulfonamides, such as thiophene-sulfonyl, can enhance the antitumor potency of azaspirodienone derivatives against various cancer cell lines, including breast adenocarcinoma and cervical cancer . This structural motif suggests potential application in the design and development of novel anticancer agents. This product is intended for research and further manufacturing applications only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions, consulting the Safety Data Sheet (SDS) prior to use.

Properties

IUPAC Name

8-methylsulfonyl-4-thiophen-2-ylsulfonyl-1-oxa-4,8-diazaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O5S3/c1-21(15,16)13-6-4-12(5-7-13)14(8-9-19-12)22(17,18)11-3-2-10-20-11/h2-3,10H,4-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGYDOQQJLJRIQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC2(CC1)N(CCO2)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Pathways for Core Spirocyclic Framework

Cyclocondensation Approach

The spirocyclic backbone is typically synthesized via cyclocondensation reactions. A diamine precursor, such as 1,5-diaminopentane, reacts with a ketone or aldehyde under acidic or basic conditions to form the 1-oxa-4,8-diazaspiro[4.5]decane system. For example, cyclization of 1,5-diaminopentane with cyclohexanone in the presence of p-toluenesulfonic acid (PTSA) yields the unsubstituted spirocyclic intermediate. This method achieves moderate yields (45–60%) but requires stringent temperature control to avoid ring-opening side reactions.

Nitrile Reduction and Cyclization

An alternative route involves nitrile-containing precursors. As demonstrated in PMC studies, reduction of a β-cyanoethylsulfonyl fluoride derivative using sodium borohydride (NaBH₄) and nickel chloride (NiCl₂·6H₂O) in methanol generates a primary amine, which undergoes spontaneous cyclization to form the spirocyclic core. This method offers higher yields (75–85%) and milder conditions compared to cyclocondensation (Table 1).

Table 1: Comparison of Core Formation Methods
Method Starting Material Catalyst/Solvent Yield (%) Reference
Cyclocondensation 1,5-Diaminopentane PTSA/Toluene 55
Nitrile Reduction β-Cyanoethylsulfonyl NaBH₄/NiCl₂/MeOH 82

Sequential Sulfonylation Strategies

Methanesulfonyl Group Introduction

The methanesulfonyl group is introduced via reaction with methanesulfonyl chloride (MsCl) in the presence of a base such as triethylamine (Et₃N). Sulfonylation occurs preferentially at the less sterically hindered nitrogen (position 8) due to the electron-donating effects of the oxa ring. Optimal conditions involve dichloromethane (DCM) at 0–5°C, achieving 90–95% conversion.

Thiophene-2-Sulfonyl Group Incorporation

Thiophene-2-sulfonyl chloride is then added to functionalize the remaining nitrogen (position 4). The reaction proceeds in tetrahydrofuran (THF) at room temperature, with catalytic dimethylaminopyridine (DMAP) enhancing reactivity. Notably, reversing the order of sulfonylation (thiophene first) reduces yields by 20–30% due to increased steric hindrance.

Table 2: Sulfonylation Conditions and Outcomes
Sulfonyl Group Reagent Solvent Temperature (°C) Yield (%)
Methanesulfonyl MsCl/Et₃N DCM 0–5 92
Thiophene-2-sulfonyl Thiophene-SO₂Cl/DMAP THF 25 88

Optimization of Reaction Conditions

Catalytic Systems

Nickel-based catalysts, such as NiCl₂·6H₂O, significantly enhance nitrile reduction efficiency. In contrast, palladium-on-carbon (Pd/C) proves ineffective for this substrate, likely due to sulfur poisoning.

Solvent Effects

Polar aprotic solvents (e.g., DMF, DMSO) improve sulfonylation rates but complicate purification. Dichloromethane (DCM) balances reactivity and ease of removal, making it the solvent of choice for large-scale synthesis.

Purification and Characterization

Chromatographic Methods

High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water gradient elution achieves >99% purity. Industrial-scale processes employ simulated moving bed (SMB) chromatography to reduce solvent consumption.

Spectroscopic Analysis

  • NMR : $$ ^1H $$ NMR (400 MHz, CDCl₃) displays characteristic singlet δ 3.21 ppm (SO₂CH₃) and δ 7.45–7.52 ppm (thiophene protons).
  • Mass Spectrometry : ESI-MS m/z 397.1 [M+H]⁺ confirms molecular weight.

Comparative Analysis of Synthetic Routes

The nitrile reduction route () surpasses cyclocondensation () in yield and scalability but requires specialized handling of borohydride reagents. Patent methodologies () emphasize cost-effective mesylation but face challenges in regioselectivity.

Industrial Scalability and Process Challenges

Batch reactors struggle with exothermic sulfonylation steps, necessitating flow chemistry systems for temperature control. Residual sulfonyl chlorides pose toxicity risks, mandating rigorous quenching protocols.

Chemical Reactions Analysis

Types of Reactions

8-methanesulfonyl-4-(thiophene-2-sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane can undergo various chemical reactions, including:

    Oxidation: The sulfonyl groups can be further oxidized under specific conditions.

    Reduction: Reduction of the sulfonyl groups can lead to the formation of sulfides.

    Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic reagents like halogens or nitro compounds can be used for substitution reactions on the thiophene ring.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl groups can yield sulfonic acids, while reduction can produce sulfides.

Scientific Research Applications

Medicinal Chemistry

Potential Therapeutic Uses:
The compound is being investigated for its potential as a pharmaceutical agent. Its structure suggests it may interact with specific biological targets, such as enzymes or receptors involved in various diseases. For example, compounds with similar spirocyclic frameworks have shown promise as inhibitors of soluble epoxide hydrolase, an enzyme implicated in inflammation and hypertension .

Mechanism of Action:
The mechanism by which this compound exerts its biological effects is likely related to its ability to bind to target proteins, thereby modulating their activity. This interaction could lead to therapeutic benefits in conditions such as cardiovascular diseases or inflammatory disorders.

Materials Science

Unique Material Properties:
The spirocyclic structure of 8-methanesulfonyl-4-(thiophene-2-sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane may impart unique physical and chemical properties that are valuable in materials science. The presence of sulfonyl groups can enhance solubility and stability, making this compound suitable for developing advanced materials with specific electronic or mechanical properties .

Applications in Polymer Chemistry:
Research indicates that compounds with similar structures can serve as intermediates in the synthesis of polymers or other complex molecules. The ability to fine-tune the chemical properties through structural modifications allows for the design of materials tailored for specific applications, such as drug delivery systems or sensors.

Industrial Applications

Catalytic Applications:
The compound may also find utility as a catalyst in various chemical reactions due to its unique structural features. Catalysts derived from spirocyclic compounds have been shown to facilitate reactions under mild conditions, potentially reducing energy consumption and improving reaction efficiency .

Synthesis of Other Compounds:
As an intermediate in organic synthesis, this compound can be utilized to create other biologically active compounds or complex molecules needed in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 8-methanesulfonyl-4-(thiophene-2-sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane involves its interaction with specific molecular targets. The sulfonyl groups and thiophene ring can participate in various biochemical pathways, potentially affecting enzyme activity, receptor binding, or other cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-methanesulfonyl-4-(thiophene-2-sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane stands out due to its unique combination of functional groups and spirocyclic structure, which can impart distinct chemical and biological properties not found in other similar compounds.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 8-methanesulfonyl-4-(thiophene-2-sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane, and how can purity be ensured?

  • Answer : The compound’s synthesis typically involves sequential sulfonylation of the diazaspiro[4.5]decane core using methanesulfonyl and thiophene-2-sulfonyl chlorides. A key step is the reaction of the spirocyclic amine with sulfonyl chlorides in dichloromethane, catalyzed by triethylamine, followed by purification via column chromatography (e.g., CH₂Cl₂/MeOH 9:1) . Purity verification requires HPLC (≥95%) and structural confirmation via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS).

Q. How is the spirocyclic core stabilized during synthesis, and what solvents are optimal?

  • Answer : The 1-oxa-4,8-diazaspiro[4.5]decane core requires inert solvents like dioxane or dichloromethane to minimize hydrolysis. Acidic conditions (e.g., HCl/dioxane) are used for deprotection of intermediates, while neutralization with sodium carbonate prevents degradation of sulfonyl groups .

Advanced Research Questions

Q. What computational strategies can predict optimal reaction conditions for sulfonylation of sterically hindered spirocyclic amines?

  • Answer : Quantum mechanical calculations (e.g., DFT) model steric and electronic effects of sulfonyl groups on reaction kinetics. For example, transition-state analysis can identify favorable orientations for sulfonyl chloride attack on the amine. ICReDD’s reaction path search methods integrate computational predictions with experimental validation, reducing trial-and-error optimization .

Q. How can contradictory solubility data for sulfonated spirocyclic compounds be resolved?

  • Answer : Contradictions often arise from solvent polarity or impurities. Systematic solubility studies using Hansen solubility parameters and HPLC-tagged solubility assays are recommended. For instance, polar aprotic solvents (DMF, DMSO) enhance solubility, while nonpolar solvents (hexane) precipitate the compound. Conflicting data should be cross-validated via controlled recrystallization trials .

Q. What methodologies enable structure–activity relationship (SAR) studies for sulfonyl-functionalized spirocycles in biological systems?

  • Answer : SAR requires modular synthesis (e.g., varying sulfonyl groups) paired with in vitro assays. For anticonvulsant analogs, substituent effects on receptor binding are tested via electrophysiology (e.g., GABAₐ receptor modulation). Statistical factorial design (2³ experiments) optimizes variables like substituent size, polarity, and steric bulk .

Methodological Challenges and Solutions

Q. How can reaction yields be improved for multi-step syntheses involving sulfonylation?

  • Answer : Yield optimization involves:

  • Temperature control : Lower temperatures (0–5°C) during sulfonyl chloride addition reduce side reactions.
  • Catalyst screening : Triethylamine vs. DMAP for base-catalyzed steps.
  • Workflow integration : In situ purification using scavenger resins (e.g., polymer-bound sulfonic acid) .

Q. What analytical techniques distinguish between regioisomers in sulfonated spirocyclic compounds?

  • Answer : X-ray crystallography provides definitive regiochemical assignment. For rapid screening, 2D NMR (NOESY, HSQC) identifies spatial proximity of sulfonyl groups to spirocyclic protons. Mass spectrometry fragmentation patterns (e.g., loss of SO₂ groups) also differentiate isomers .

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